molecular formula C8H6N2OS B3284572 6-(thiophen-3-yl)pyridazin-3(2H)-one CAS No. 78784-78-8

6-(thiophen-3-yl)pyridazin-3(2H)-one

Cat. No.: B3284572
CAS No.: 78784-78-8
M. Wt: 178.21 g/mol
InChI Key: USSZYBGSHQIXSX-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a thiophene ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophen-3-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-thiophenecarboxylic acid hydrazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyridazinone ring . The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-3-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(thiophen-3-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-(Thiophen-2-yl)pyridazin-3(2H)-one: Similar structure but with the thiophene ring at the 2-position.

    6-(Furan-3-yl)pyridazin-3(2H)-one: Similar structure but with a furan ring instead of a thiophene ring.

    6-(Pyridin-3-yl)pyridazin-3(2H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

6-(Thiophen-3-yl)pyridazin-3(2H)-one is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can lead to distinct biological activities and material properties compared to its analogs.

Properties

IUPAC Name

3-thiophen-3-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSZYBGSHQIXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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